molecular formula C9H12ClN3O2 B1403411 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride CAS No. 1435804-19-5

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Cat. No.: B1403411
CAS No.: 1435804-19-5
M. Wt: 229.66 g/mol
InChI Key: DCVNUXKHDTYPCO-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride follows the International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The compound's systematic name reflects the hierarchical arrangement of functional groups and ring systems, with the propanamine chain serving as the principal structural backbone. The complete International Union of Pure and Applied Chemistry designation identifies the compound as 3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride, indicating the presence of the hydrochloride salt form of the primary amine.

The molecular formula C9H12ClN3O2 encompasses the base structure C9H11N3O2 with an additional hydrogen chloride molecule, resulting in a molecular weight of 229.66 grams per mole compared to 193.20 grams per mole for the free base. This nomenclatural approach emphasizes the salt formation between the primary amine functionality and hydrochloric acid, creating a more stable and water-soluble derivative of the parent compound.

Isomeric considerations for this compound center primarily on the positional arrangements within the furan ring system and the connectivity patterns of the oxadiazole moiety. The furan-2-yl designation specifically identifies the attachment point at the 2-position of the furan ring, distinguishing it from potential furan-3-yl isomers. Comparative analysis reveals that the furan-3-yl analog, represented by the compound 3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine, shares the same molecular formula but exhibits different connectivity patterns that fundamentally alter its chemical and physical properties.

The 1,2,4-oxadiazole ring system itself presents limited isomeric possibilities due to the fixed positioning of nitrogen and oxygen atoms within the five-membered heterocycle. However, the regioisomeric arrangements of substituents on the oxadiazole ring create distinct structural variants. The 5-position attachment of the propanamine chain and the 3-position connection to the furan ring represent the specific regioisomeric form that defines this particular compound.

Properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.ClH/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7;/h2-3,6H,1,4-5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVNUXKHDTYPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via a two-step process:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the furan ring and subsequent functionalization to attach the propan-1-amine side chain, culminating in hydrochloride salt formation.

This approach ensures the structural integrity of the heterocyclic core and functional groups essential for biological activity.

Synthesis of the Oxadiazole Core

Methodology:

The core oxadiazole ring is generally synthesized via cyclodehydration of acyl hydrazides or amidoximes, which are derived from corresponding carboxylic acids or esters. The key steps include:

Research Data:

  • Bostrom et al. (2014) demonstrated the synthesis of oxadiazoles via acyl hydrazides reacting with thionyl chloride, followed by cyclization to form the heterocycle, with purification achieved through chromatography.
  • The yields of such cyclization reactions typically range from 50-70%, depending on substituents and reaction conditions.

Reaction Scheme:

Carboxylic acid/ester + Hydrazine hydrate → Acyl hydrazide
Acyl hydrazide + Dehydrating agent (POCl3) → Oxadiazole ring

Incorporation of the Furan Ring

Methodology:

The furan moiety is introduced either via a nucleophilic aromatic substitution or through coupling reactions such as Suzuki-Miyaura or Stille coupling, depending on the precursor's functional groups.

  • Furan-2-carboxylic acid derivatives can be coupled with the oxadiazole intermediate using cross-coupling techniques.
  • Alternatively, direct substitution on halogenated oxadiazole derivatives with furan-containing nucleophiles under palladium catalysis.

Research Data:

  • Sharma et al. (2025) highlighted that the substitution of halogenated oxadiazoles with furan derivatives via palladium-catalyzed cross-coupling is effective, with yields around 60-75%.

Attachment of the Propan-1-amine Side Chain

Methodology:

The propan-1-amine side chain can be introduced through nucleophilic substitution or reductive amination:

Research Data:

  • The substitution of halogenated oxadiazoles with amines typically yields the target compound with efficiencies of 55-70%.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt:

  • Dissolving the amine in anhydrous ethanol or methanol.
  • Bubbling dry hydrogen chloride gas or adding hydrochloric acid solution.
  • Crystallization of the hydrochloride salt for purification.

Notes:

  • The salt formation enhances compound stability and solubility, which is crucial for biological testing.
  • The yield of salt formation is generally high (>85%) when performed under controlled conditions.

Summary of Preparation Methods

Step Method Reagents Conditions Yield (%) References
1. Synthesis of oxadiazole core Cyclodehydration of acyl hydrazides POCl3, dehydrating agents Reflux, inert atmosphere 50-70 ,
2. Furan ring incorporation Cross-coupling (Suzuki-Miyaura) Pd catalysts, furan derivatives Mild heating, inert atmosphere 60-75 ,
3. Side chain attachment Nucleophilic substitution or reductive amination 3-bromopropan-1-amine Room temperature to reflux 55-70 ,
4. Salt formation Acid-base reaction HCl gas or HCl solution Room temperature >85 Standard procedure

Chemical Reactions Analysis

Functionalization Reactions

The amine group and oxadiazole ring enable diverse reactivity:

Alkylation of the Amine Group

  • Reagents: Alkyl halides (e.g., methyl iodide, benzyl bromide).

  • Conditions: Base (e.g., NaH or K₂CO₃) in dimethylformamide (DMF) at 60–80°C.

  • Product: Substituted tertiary amines (e.g., N-methyl derivatives).

Acylation Reactions

  • Reagents: Acyl chlorides (e.g., acetyl chloride) or anhydrides.

  • Conditions: Triethylamine (TEA) in dichloromethane (DCM) at 25°C.

  • Product: Amides (e.g., N-acetyl derivatives).

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic and nucleophilic reactions:

Nucleophilic Substitution

  • Reagents: Amines or thiols.

  • Conditions: Reflux in ethanol or tetrahydrofuran (THF).

  • Example: Reaction with methylamine yields substituted oxadiazole derivatives.

Cycloaddition Reactions

  • Reagents: Dipolarophiles (e.g., benzyl azide).

  • Conditions: Copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition at 60°C.

  • Product: Triazole-linked hybrids (e.g., 1,2,3-triazole-oxadiazole conjugates).

Furan Ring Modifications

The furan moiety undergoes electrophilic substitution:

Nitration

  • Reagents: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).

  • Conditions: 0–5°C for 1 hour .

  • Product: 5-Nitro-furan derivatives.

Bromination

  • Reagents: Bromine (Br₂) in acetic acid.

  • Conditions: Room temperature, dark conditions .

  • Product: 5-Bromo-furan analogs.

Biological Activity-Driven Reactions

The compound’s interactions with biological targets involve:

Caspase Inhibition

  • Mechanism: The oxadiazole ring binds to caspase-3’s active site via hydrogen bonding.

  • Modification: Introduction of electron-withdrawing groups (e.g., nitro) enhances binding affinity .

GABA Receptor Modulation

  • Reagents: Chloride ions (Cl⁻) or benzodiazepines.

  • Outcome: Conformational changes in the receptor’s ligand-binding domain.

Comparative Reaction Data

Reaction Type Reagents/Conditions Key Products Yield
Amine alkylationMethyl iodide, NaH, DMF, 80°CN-Methylpropan-1-amine derivative72%
Huisgen cycloadditionBenzyl azide, Cu(I), 60°CTriazole-oxadiazole hybrid65%
Furan nitrationHNO₃/H₂SO₄, 0°C5-Nitro-furan-oxadiazole58%
AcylationAcetyl chloride, TEA, DCM, 25°CN-Acetylpropan-1-amine derivative85%

Stability and Degradation

  • Hydrolysis: The oxadiazole ring undergoes hydrolysis in strong acids (e.g., HCl) to form carboxylic acids.

  • Oxidation: Susceptible to oxidation by H₂O₂ or KMnO₄, leading to ring-opening products.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the reaction of furan derivatives with oxadiazole moieties. The compound can be synthesized through various methods, including cyclization reactions using thiosemicarbazides and appropriate catalysts such as manganese(II) acetate. The resulting products are characterized using techniques like NMR spectroscopy and X-ray crystallography to confirm their structures and purity .

Antimicrobial Properties

Research has demonstrated that oxadiazole derivatives exhibit notable antimicrobial activity. A study involving a series of 2,5-disubstituted oxadiazoles showed that compounds similar to this compound possess significant antibacterial and antifungal properties. These compounds were compared with standard antibiotics and exhibited comparable or superior efficacy .

Antioxidant Activity

The antioxidant potential of oxadiazole derivatives has also been highlighted in various studies. The presence of the furan ring enhances the electron-donating ability of the compound, contributing to its capacity to scavenge free radicals. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

In a comprehensive screening of multiple oxadiazole derivatives, a specific derivative containing the furan moiety was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Case Study 2: Antioxidant Efficacy

A study focused on the antioxidant properties of several oxadiazole compounds demonstrated that those incorporating furan rings exhibited enhanced protective effects against oxidative damage in cellular models. This study utilized assays measuring reactive oxygen species (ROS) levels in treated cells compared to controls, revealing a marked reduction in oxidative stress markers .

Potential Applications

The diverse biological activities associated with this compound suggest several potential applications:

  • Pharmaceutical Development : Given its antimicrobial and antioxidant properties, this compound can be explored as a lead candidate for new antibiotics or as an adjunct therapy in conditions exacerbated by oxidative stress.
  • Material Science : The unique structural features of oxadiazoles make them suitable for incorporation into polymer matrices or as additives in coatings that require enhanced durability and resistance to degradation.
  • Agricultural Chemistry : There is potential for developing agrochemicals based on this compound to combat plant pathogens or pests due to its demonstrated antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The furan and oxadiazole rings play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
  • CAS No.: 1435804-19-5
  • Molecular Formula : C₉H₁₂ClN₃O₂
  • Molecular Weight : 229.66 g/mol
  • Structural Features : Comprises a 1,2,4-oxadiazole ring substituted with a furan-2-yl group at position 3 and a propane-1-amine chain at position 5, with a hydrochloride counterion .

Physicochemical Properties :

  • Solubility : Enhanced aqueous solubility due to the hydrochloride salt form.
  • Polarity : Moderate, influenced by the furan oxygen and oxadiazole nitrogen atoms.
  • Synthetic Relevance : Used as a building block in medicinal chemistry, particularly for targeting enzymes or receptors requiring heterocyclic recognition .

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Ring

The oxadiazole ring’s substituents significantly influence biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent CAS No. Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Thiophen-2-yl 1286708-64-2 C₉H₁₂ClN₃OS 245.73 Replaces furan with thiophene (S vs. O); higher lipophilicity
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride 4-Fluorophenyl - C₁₁H₁₃ClFN₃O ~263.7 Aromatic fluorophenyl group; enhanced halogen bonding potential
3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride Cyclopentyl 1807979-74-3 C₁₀H₁₈ClN₃O 231.72 Bulky aliphatic substituent; increased hydrophobicity
2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 4-Chlorophenyl 1245569-30-5 C₉H₁₀Cl₂N₃O 256.11 Ethylamine chain (shorter than propane); chlorine for lipophilicity

Key Observations :

  • Furan vs. Thiophene : Thiophene’s sulfur atom increases lipophilicity and may enhance membrane permeability but reduces hydrogen-bonding capacity compared to furan’s oxygen .
  • Aromatic vs.

Chain Length Modifications

Varying the alkyl chain length alters molecular flexibility and target engagement:

Compound Name Chain Length CAS No. Molecular Formula Molecular Weight (g/mol) Impact
This compound Propyl 1435804-19-5 C₉H₁₂ClN₃O₂ 229.66 Optimal balance of flexibility and reach
2-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)ethan-1-amine hydrochloride Ethyl 1435804-70-8 C₈H₁₀ClN₃O₂ 215.64 Shorter chain may restrict binding to deep pockets

Key Observations :

  • Propyl vs.

Biological Activity

The compound 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the furan and oxadiazole moieties followed by their coupling with propan-1-amine. The reaction conditions often require specific catalysts and controlled temperatures to optimize yield and purity .

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects against various cancer cell lines, including:

CompoundCell LineIC50 Value (µM)
Compound AHeLa (cervical cancer)12.5
Compound BMCF-7 (breast cancer)8.0
This compoundMDA-MB-231 (breast cancer)TBD

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in tumor cells through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacterial and fungal strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)
Candida albicans64 µg/mL
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

The mechanism of action for this compound is thought to involve interactions with specific biological targets such as enzymes and receptors. The unique structural features of this compound allow it to bind selectively to these targets, modulating their activity. Potential pathways include:

  • Enzyme Inhibition : Compounds in this class have shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : The ability to act as ligands for various receptors may contribute to its anticancer and antimicrobial effects.

Case Study 1: Anticancer Effects

A study investigating a series of oxadiazole derivatives highlighted the potent antiproliferative effects against breast cancer cell lines. The derivatives were found to induce significant cell death through apoptosis as evidenced by increased caspase activity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antifungal activity of compounds similar to this compound against Candida species. The results indicated that this compound not only inhibited growth but also altered fungal morphology, suggesting a potential mechanism involving disruption of cellular integrity .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of an amidoxime precursor with a carbonyl-containing compound (e.g., furan-2-carbonyl chloride). Key steps include:

  • Formation of the oxadiazole ring via thermal or microwave-assisted cyclization .

  • Purification using recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .

  • Optimization parameters: Temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1 amidoxime:carbonyl agent). Yield improvements (>70%) are achievable with catalytic acetic acid .

    • Data Table :
Reaction ConditionTypical YieldPurity (HPLC)
Thermal cyclization60–65%≥95%
Microwave-assisted75–80%≥98%
Catalytic acetic acid70–75%≥97%

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm furan (δ 6.5–7.5 ppm) and oxadiazole (C=N at ~160 ppm) motifs .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 238.08 for the free base) .
  • HPLC : Assess purity (>95%) using C18 columns (acetonitrile/water + 0.1% TFA) .
  • X-ray crystallography (if crystalline): Resolve bond lengths/angles using SHELX software .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Solubility Adjustments : Test in DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .
  • Purity Validation : Re-examine batches via NMR/HPLC to rule out degradation (e.g., hydrolysis of oxadiazole ring in aqueous media) .
  • Assay Replication : Compare results across cell lines (e.g., HEK293 vs. CHO) to identify model-specific artifacts .

Q. What computational strategies are effective for predicting the binding affinity of this compound to targets like S1P receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with S1P receptor pockets (e.g., hydrogen bonding with Lys39/Asp58) .

  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes .

  • QSAR Models : Corrogate electronic descriptors (e.g., HOMO/LUMO) with activity data from analogs .

    • Data Table :
TargetPredicted ΔG (kcal/mol)Experimental IC50 (µM)
S1P1 Receptor-8.20.45 ± 0.12
S1P3 Receptor-7.61.2 ± 0.3

Q. What are the key considerations for designing in vivo studies to evaluate pharmacokinetics and toxicity?

  • Methodological Answer :

  • Dose Optimization : Start with 10–50 mg/kg (oral/i.p.) based on murine models, adjusting for bioavailability .
  • Metabolite Profiling : Use LC-MS to identify hepatic metabolites (e.g., oxidation of furan ring) .
  • Toxicity Screening : Monitor organ histopathology (liver/kidney) and serum biomarkers (ALT, creatinine) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Reactant of Route 2
3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

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